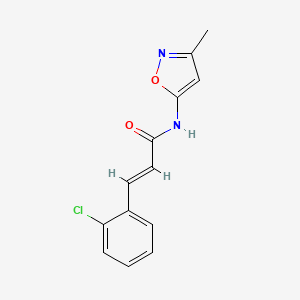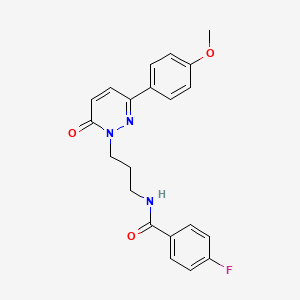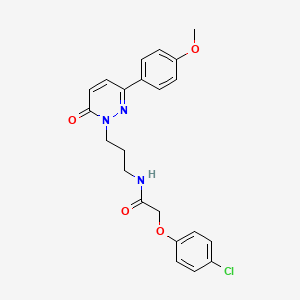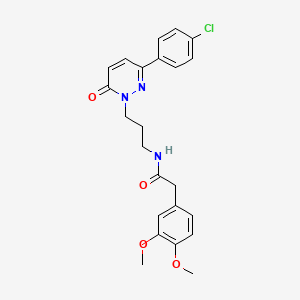
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of acrylamide derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide involves the inhibition of specific enzymes involved in various disease processes. For example, in cancer cells, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide inhibits the enzyme lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. In Alzheimer's disease, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide inhibits the enzyme beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta plaques. In epilepsy, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide inhibits the enzyme histone deacetylase 2 (HDAC2), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to reduce amyloid-beta plaque accumulation and improve cognitive function. In epilepsy research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been found to reduce seizure activity and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has several advantages for lab experiments, including its high potency and specificity for the target enzyme, which allows for precise control of the experimental conditions. However, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide also has some limitations, including its complex synthesis process and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide, including:
1. Further optimization of the synthesis process to improve yield and reduce cost.
2. Development of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide analogs with improved potency and selectivity for the target enzyme.
3. Evaluation of the safety and efficacy of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide in clinical trials for various diseases.
4. Investigation of the potential use of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide in combination with other drugs for synergistic effects.
5. Study of the mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide in more detail to better understand its therapeutic potential.
In conclusion, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide is a promising chemical compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Aplicaciones Científicas De Investigación
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In Alzheimer's disease research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been found to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In epilepsy research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to reduce seizures in animal models.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-8-13(18-16-9)15-12(17)7-6-10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,17)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOKUKAOUNVOE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397747.png)
![N-(3,4-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397753.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3397760.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3397766.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3397780.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B3397787.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B3397793.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3397803.png)


![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methoxybenzamide](/img/structure/B3397818.png)


